molecular formula C7H6IN3 B13648147 8-Iodoimidazo[1,2-a]pyridin-2-amine

8-Iodoimidazo[1,2-a]pyridin-2-amine

Cat. No.: B13648147
M. Wt: 259.05 g/mol
InChI Key: PLFYYSZUTXPIBK-UHFFFAOYSA-N
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Description

8-Iodoimidazo[1,2-a]pyridin-2-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their significant biological and therapeutic properties, making them valuable in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoimidazo[1,2-a]pyridin-2-amine typically involves the reaction of α-bromoketones with 2-aminopyridine. This reaction can be carried out under various conditions to yield different products. For instance, in toluene with iodine and tert-butyl hydroperoxide (TBHP), the reaction proceeds via C–C bond cleavage to form N-(pyridin-2-yl)amides . Alternatively, in ethyl acetate with TBHP, a one-pot tandem cyclization/bromination occurs, leading to the formation of 3-bromoimidazo[1,2-a]pyridines .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials .

Chemical Reactions Analysis

Types of Reactions: 8-Iodoimidazo[1,2-a]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Iodoimidazo[1,2-a]pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 8-Iodoimidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it has been shown to inhibit Rab11A prenylation, which is crucial for its biological activity .

Comparison with Similar Compounds

  • 3-Bromoimidazo[1,2-a]pyridine
  • N-(Pyridin-2-yl)amides
  • Imidazo[1,2-a]pyridine derivatives

Comparison: 8-Iodoimidazo[1,2-a]pyridin-2-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity.

Properties

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

IUPAC Name

8-iodoimidazo[1,2-a]pyridin-2-amine

InChI

InChI=1S/C7H6IN3/c8-5-2-1-3-11-4-6(9)10-7(5)11/h1-4H,9H2

InChI Key

PLFYYSZUTXPIBK-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)I)N

Origin of Product

United States

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